REACTION_SMILES
|
[Al+3:2].[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[s:7]1[cH:8][c:9]([C:16](=[O:17])[OH:18])[c:10]2[c:11]1[cH:12][cH:13][cH:14][cH:15]2>>[s:7]1[cH:8][c:9]([CH:16]=[O:17])[c:10]2[c:11]1[cH:12][cH:13][cH:14][cH:15]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1csc2ccccc12
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1csc2ccccc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |